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Cat. No.: B3026620 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Introduction
GSK-1292263 is a potent and selective agonist of the G protein-coupled receptor 119

(GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus and

related metabolic disorders. GPR119 is predominantly expressed in pancreatic β-cells and

intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion

and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-

dependent insulinotropic peptide (GIP), offering a dual mechanism for improving glucose

homeostasis. This technical guide provides a comprehensive overview of the pharmacological

profile of GSK-1292263, detailing its in vitro and in vivo activities, mechanism of action, and key

experimental methodologies.

Core Pharmacological Attributes of GSK-1292263
In Vitro Pharmacology
GSK-1292263 demonstrates potent agonist activity at both human and rodent GPR119

receptors. The primary mechanism of action involves the activation of the Gαs signaling

pathway, leading to the accumulation of intracellular cyclic adenosine monophosphate (cAMP).
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Parameter Species Value Assay

pEC50 Human GPR119 6.9
cAMP Accumulation

Assay

pEC50 Rat GPR119 6.7
cAMP Accumulation

Assay

Selectivity

Various CYPs (1A2,

2C9, 2C19, 2D6,

3A4), P-gp,

OATP1B3, OCT2

IC50 > 30 µM Inhibition Assays

Inhibition BCRP and OATP1B1
Inhibitory Activity

Noted

Transporter Inhibition

Assays

In Vivo Pharmacology: Preclinical Rodent Models
Studies in rodent models of type 2 diabetes have been instrumental in elucidating the in vivo

effects of GSK-1292263.

Oral Glucose Tolerance Test (OGTT) in Rats:

Administration of GSK-1292263 prior to an oral glucose challenge in rats led to a significant

decrease in glucose area under the curve (AUC).[2][3] This effect was accompanied by an

increase in the secretion of total GLP-1, GIP, and peptide YY (PYY).[2][4]

Intravenous Glucose Tolerance Test (IVGTT) in Rats:

In the intravenous glucose tolerance test, GSK-1292263 administration resulted in a 30-60%

increase in the peak insulin response and insulin AUC during the initial 15 minutes.[2][4] This

enhanced insulin secretion correlated with an increased glucose disposal rate.[2][4]

Effects on Gut Hormones:

Single doses of GSK-1292263 (3-30 mg/kg) in male Sprague-Dawley rats increased circulating

levels of GLP-1, GIP, PYY, and glucagon, even in the absence of a nutrient stimulus.[2][4]
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Clinical Pharmacology: Human Studies
GSK-1292263 has been evaluated in Phase I and II clinical trials in healthy volunteers and

patients with type 2 diabetes (NCT01119846 and NCT01128621).[5][6][7]

Study Population Dosing Key Findings

Type 2 Diabetics

Single (25-800 mg) and

multiple doses (100-600

mg/day for 14 days)

- No significant improvement in

glucose control.[5][8] -

Profound, dose-dependent

increase in circulating total

PYY levels (approximately five-

fold).[5][8] - No significant

effect on active or total GLP-1

or GIP.[5][8] - Co-

administration with metformin

augmented post-prandial total

GLP-1.[5]

Type 2 Diabetics
300mg BID and 600mg QD for

14 days

- Significant reduction in apoB,

with trends for reduced apoE

and increased apoA1.[7]

Signaling Pathways and Experimental Workflows
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like GSK-1292263 initiates a cascade of intracellular

events, primarily through the Gαs protein subunit.
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GPR119 agonist-induced signaling cascade.

Experimental Workflow: In Vitro cAMP Accumulation
Assay
This workflow outlines the key steps for determining the potency of a GPR119 agonist.
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Start

Culture HEK293 cells stably
expressing human GPR119

Seed cells into a
384-well microplate

Prepare serial dilutions of
GSK-1292263 and controls

Add compounds to respective wells

Incubate at room temperature

Add cAMP detection reagents
(e.g., HTRF, FRET)

Read plate on a suitable
microplate reader

Generate dose-response curve
and calculate EC50
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Workflow for cAMP accumulation assay.
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Experimental Workflow: In Vitro GLP-1 Secretion Assay
This workflow details the procedure for measuring GLP-1 release from enteroendocrine cells.

Start

Culture STC-1 or GLUTag cells
to ~80% confluency

Wash cells with HEPES buffer

Incubate in HEPES buffer
(starvation period)

Prepare GSK-1292263 solutions
in stimulation buffer

Add compound solutions to cells

Incubate for a defined period

Collect supernatant containing
secreted GLP-1

Measure GLP-1 concentration
using an ELISA kit

Normalize GLP-1 secretion to
cell protein content

End
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Workflow for GLP-1 secretion assay.

Detailed Methodologies
In Vitro cAMP Accumulation Assay

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human

GPR119 receptor are cultured in appropriate media until they reach 80-90% confluency.

Cell Seeding: Cells are harvested and seeded into 384-well microplates at a predetermined

density.

Compound Preparation: GSK-1292263 is serially diluted in an appropriate assay buffer. A

positive control (e.g., forskolin) and a vehicle control (e.g., DMSO) are also prepared.

Compound Addition: The diluted compounds and controls are added to the wells containing

the cells.

Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at room temperature

to allow for cAMP accumulation.

Detection: A cAMP detection kit, often based on Homogeneous Time-Resolved Fluorescence

(HTRF) or Fluorescence Resonance Energy Transfer (FRET), is used to measure

intracellular cAMP levels according to the manufacturer's protocol.

Data Analysis: A dose-response curve is generated by plotting the signal against the

logarithm of the GSK-1292263 concentration. The EC50 value is then calculated using a

non-linear regression model.

In Vitro GLP-1 Secretion Assay
Cell Culture: Murine enteroendocrine cell lines, such as STC-1 or GLUTag, are cultured in a

suitable medium until they reach approximately 80% confluency.[9]

Cell Preparation: The culture medium is aspirated, and the cells are washed twice with a

HEPES-based buffer.[9]
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Pre-incubation/Starvation: Cells are incubated in the HEPES buffer for a short period (e.g.,

30 minutes) to establish a baseline.[9]

Compound Preparation: Solutions of GSK-1292263 at various concentrations are prepared

in a stimulation buffer.

Stimulation: The pre-incubation buffer is removed, and the compound solutions are added to

the cells.

Incubation: The cells are incubated for a defined period (e.g., 1-2 hours) at 37°C to allow for

GLP-1 secretion.

Sample Collection: The supernatant, containing the secreted GLP-1, is collected from each

well. A protease inhibitor cocktail is often added to prevent GLP-1 degradation.

Quantification: The concentration of GLP-1 in the supernatant is measured using a

commercially available ELISA kit.

Data Normalization: The amount of GLP-1 secreted is often normalized to the total protein

content of the cells in each well to account for variations in cell number.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted overnight (approximately

16 hours) with free access to water.[10]

Compound Administration: GSK-1292263 or vehicle is administered orally (p.o.) at a

specified time (e.g., 30-60 minutes) before the glucose challenge.[10]

Baseline Blood Sample: A baseline blood sample is collected from the tail vein.

Glucose Challenge: A concentrated glucose solution (e.g., 1-2 g/kg) is administered orally by

gavage.[10]

Blood Sampling: Blood samples are collected from the tail vein at various time points post-

glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[10][11]

Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.
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Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess

glucose tolerance.

In Vivo Intravenous Glucose Tolerance Test (IVGTT) in
Rats

Animal Preparation: Rats are anesthetized, and catheters are implanted in a vein (for

glucose and compound administration) and an artery (for blood sampling).[12][13] The

animals are fasted overnight prior to the experiment.[13]

Compound Administration: GSK-1292263 or vehicle is administered, typically as an

intravenous (i.v.) bolus or infusion.

Baseline Blood Samples: Two basal blood samples are taken before the glucose injection.

[13]

Glucose Challenge: A bolus of glucose (e.g., 0.5 g/kg) is injected intravenously.[12]

Blood Sampling: Blood samples are collected from the arterial catheter at multiple time

points after the glucose injection (e.g., 1, 3, 5, 10, 15, 20, 30 minutes).[13]

Analyte Measurement: Plasma is separated, and concentrations of glucose, insulin, and C-

peptide are measured using appropriate assays.[12][13]

Data Analysis: The effects of the compound on glucose disposal, insulin secretion (first and

second phase), and insulin sensitivity are calculated from the concentration-time profiles.

Conclusion
GSK-1292263 is a well-characterized GPR119 agonist with a clear mechanism of action

involving the Gαs-cAMP signaling pathway. Preclinical studies in rodents demonstrated its

efficacy in improving glucose tolerance and stimulating the release of insulin and incretin

hormones. However, in clinical trials with type 2 diabetic patients, GSK-1292263 did not

produce significant improvements in glycemic control, though it did have a marked effect on

PYY levels and a favorable impact on lipid profiles. This technical guide provides a foundational

understanding of the pharmacological properties of GSK-1292263 and the experimental
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approaches used to elucidate them, serving as a valuable resource for researchers in the field

of metabolic drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. newdrugapprovals.org [newdrugapprovals.org]

3. | BioWorld [bioworld.com]

4. selleckchem.com [selleckchem.com]

5. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and
sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. ClinicalTrials.gov [clinicaltrials.gov]

7. Larvol Delta [delta.larvol.com]

8. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and
Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One
[journals.plos.org]

9. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

11. olac.berkeley.edu [olac.berkeley.edu]

12. The intravenous glucose tolerance test in cannulated Wistar rats: a robust method for the
in vivo assessment of glucose-stimulated insulin secretion - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. IVGTT-based simple assessment of glucose tolerance in the Zucker fatty rat: Validation
against minimal models | PLOS One [journals.plos.org]

To cite this document: BenchChem. [The Pharmacological Profile of GSK-1292263: A
GPR119 Agonist Perspective]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b3026620?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Schematic-diagram-illustrating-the-possible-actions-of-GPR119-agonists-GPR119-is_fig1_46404424
https://newdrugapprovals.org/2014/05/09/gsk-1292263-glucose-dependent-insulinotropic-receptor-gdir-gpr119-agonists/
https://www.bioworld.com/articles/615841-preclinical-and-first-in-human-data-reported-on-gsk-1292263-for-type-2-diabetes?v=preview
https://www.selleckchem.com/products/GSK1292263.html
https://pubmed.ncbi.nlm.nih.gov/24699248/
https://pubmed.ncbi.nlm.nih.gov/24699248/
https://pubmed.ncbi.nlm.nih.gov/24699248/
https://clinicaltrials.gov/study/NCT01119846
https://delta.larvol.com/NewsItem/Default.aspx?NewsItemID=60c341d4-4346-4201-b5e2-2b97bdc1b183&ts=639008889439177136
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0092494
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0092494
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0092494
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854363/
https://www.pharmacologydiscoveryservices.com/catalogmanagement/viewitem/Glucose,-Blood,-Oral-Glucose-Tolerance-Test-(OGTT)/540110
https://olac.berkeley.edu/sites/private/preApproved/GTT%20approved%2001-2022.pdf
https://pubmed.ncbi.nlm.nih.gov/18280184/
https://pubmed.ncbi.nlm.nih.gov/18280184/
https://pubmed.ncbi.nlm.nih.gov/18280184/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0173200
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0173200
https://www.benchchem.com/product/b3026620#pharmacological-profile-of-gsk-1292263-as-a-gpr119-agonist
https://www.benchchem.com/product/b3026620#pharmacological-profile-of-gsk-1292263-as-a-gpr119-agonist
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b3026620#pharmacological-profile-of-gsk-1292263-
as-a-gpr119-agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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